4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 261760-25-2
VCID: VC7911986
InChI: InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2
SMILES: C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O
Molecular Formula: C6H4F7IO
Molecular Weight: 351.99 g/mol

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

CAS No.: 261760-25-2

Cat. No.: VC7911986

Molecular Formula: C6H4F7IO

Molecular Weight: 351.99 g/mol

* For research use only. Not for human or veterinary use.

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol - 261760-25-2

Specification

CAS No. 261760-25-2
Molecular Formula C6H4F7IO
Molecular Weight 351.99 g/mol
IUPAC Name 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Standard InChI InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2
Standard InChI Key RLTYZSOFMJFAHD-UHFFFAOYSA-N
SMILES C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O
Canonical SMILES C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is formally identified by the IUPAC name 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol and is represented by the molecular formula C₆H₆F₇IO . Its structure features a pentenol backbone with fluorine atoms at positions 4 and 5, a trifluoromethyl group at position 4, and an iodine atom at position 2 (Table 1).

Table 1: Key Identifiers of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

PropertyValue
CAS Number114810-56-9
Molecular FormulaC₆H₆F₇IO
Molecular Weight354.01 g/mol
IUPAC Name4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Synonyms2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol; 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)-

The structural arrangement of fluorine and iodine substituents confers significant electronegativity and polarizability, influencing its reactivity and interactions in chemical systems. The canonical SMILES string C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O provides a precise representation of its connectivity, highlighting the hydroxyl group at position 1 and the unsaturated double bond between carbons 2 and 3 .

Physicochemical Properties

Stability and Reactivity

Fluorinated compounds like this are typically thermally stable due to the strong carbon-fluorine bonds, which resist degradation under standard conditions. The presence of iodine introduces photolability, necessitating storage in opaque containers to prevent light-induced decomposition. The hydroxyl group at position 1 enables hydrogen bonding, enhancing solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Table 2: Estimated Physicochemical Properties

PropertyValue/Description
Boiling Point~144–150°C (estimated)
Density~1.9 g/cm³ (estimated)
SolubilityModerate in polar aprotic solvents
ReactivitySusceptible to nucleophilic substitution at iodine site

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